6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2.ClH/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4;/h1-3H,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBBGTGMZFBTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=CN21)C(=O)O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955539-84-0 | |
| Record name | 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
The applications of 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride are primarily in scientific research, particularly in the development of pharmaceutical compounds. This compound and its derivatives have demonstrated potential as inhibitors and antitumor agents .
Details
- Basic Information: this compound has a molecular weight of 234.04 and the molecular formula . It should be stored under inert atmosphere at room temperature .
- As a PI3K Inhibitor and Antitumor Agent: Novel imidazopyridine derivatives, including this compound, have exhibited excellent Phosphatidylinositol-3-Kinase (PI3K) inhibiting activity and cancer cell growth inhibiting activity . These derivatives are useful as PI3K inhibitors and antitumor agents . Pharmaceutical compositions including imidazopyridine derivatives can be administered to treat disorders, especially cancers, influenced by PI3K .
- Building Block in Synthesis: this compound can be used as a building block for synthesizing various compounds .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes or receptors involved in biological processes.
Pathways: The exact mechanism may involve inhibition or activation of certain biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Pyrimidine vs. Pyridine/Pyridazine Derivatives
Key Differences :
- Solubility : The pyrimidine and pyridazine derivatives (carboxylic acid forms) exhibit higher aqueous solubility due to polar carboxyl groups, whereas ethyl esters (e.g., 67625-38-1) are more lipophilic .
- Thermal Stability : Pyridazine analogs (e.g., 14714-24-0) show exceptional thermal stability (mp ~248°C), attributed to stronger π-π stacking in the pyridazine ring .
Substituent Variations
Halogen Substitution
- Chlorine vs. Bromine : Brominated analogs (e.g., 3-Bromo-6-chloroimidazo[1,2-a]pyridine, CAS 886371-28-4) display increased molecular weight (e.g., 242.47 g/mol) and altered reactivity in cross-coupling reactions .
- Fluorine Derivatives : 6-Chloro-2-fluoropyridine (CAS 42348-86-7) lacks the imidazole ring but shares halogen-driven electronic effects, influencing binding affinity in drug design .
Functional Group Modifications
Biological Activity
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its efficacy against various pathogens, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClNO·HCl
- Molecular Weight : 234.04 g/mol
- CAS Number : 1955539-84-0
This compound belongs to a class of imidazo-pyrimidine derivatives that have shown promise in therapeutic applications, particularly against infectious diseases.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria and fungi, demonstrating varying degrees of efficacy.
| Pathogen | Activity | Reference |
|---|---|---|
| Cryptosporidium parvum | EC = 2.1 μM | |
| Mycobacterium tuberculosis | Active against MDR and XDR strains |
The compound's activity against Cryptosporidium parvum suggests a potential role in treating cryptosporidiosis, particularly in vulnerable populations such as children and immunocompromised individuals.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the imidazo-pyrimidine scaffold can significantly affect biological potency. For instance, the introduction of different substituents at specific positions on the ring structure can enhance or diminish activity against target pathogens.
- Key Findings :
- Substituting the chlorine atom at the 6-position with other halogens resulted in decreased potency.
- Compounds with additional functional groups at the 2-carboxylic acid position showed improved solubility and bioavailability, enhancing their therapeutic potential.
Efficacy Against Cryptosporidiosis
In a series of in vivo studies involving animal models, this compound was administered to mice infected with C. parvum. The results indicated a significant reduction in oocyst shedding and improved survival rates compared to untreated controls.
- Study Design :
- Model : Mice infected with C. parvum
- Dosage : Varied doses were tested to determine the optimal therapeutic window.
- Outcome : Efficacy was measured by oocyst count in feces and overall health assessment.
Anti-Tuberculosis Activity
A separate study evaluated the compound's effectiveness against multidrug-resistant tuberculosis (MDR-TB). The results showed promising anti-TB activity with a notable reduction in bacterial load in treated subjects.
- Key Metrics :
- Reduction in Bacterial Load : Over 90% reduction observed at optimal doses.
- Metabolic Stability : The compound exhibited favorable pharmacokinetic properties, enhancing its potential for oral administration.
Q & A
Advanced Research Questions
How can computational methods predict regioselectivity in functionalizing the imidazo-pyrimidine scaffold?
- Methodological Answer :
DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites prone to electrophilic attack. Molecular docking (AutoDock Vina) predicts binding affinities for drug-target interactions. Pair computational results with SAR studies to validate predictions experimentally. Software like Gaussian or ORCA optimizes reaction pathways, reducing trial-and-error synthesis .
What mechanistic insights explain contradictions in reported reaction yields for halogen exchange reactions?
- Methodological Answer :
Discrepancies often arise from competing SNAr (nucleophilic aromatic substitution) vs. radical pathways. Use kinetic isotope effects (KIE) and radical trapping agents (TEMPO) to distinguish mechanisms. In situ IR spectroscopy monitors intermediate formation (e.g., Meisenheimer complexes in SNAr). For reproducibility, control metal impurities (e.g., Fe³⁺) that catalyze radical pathways .
How can DOE (Design of Experiments) optimize reaction conditions for scale-up?
- Methodological Answer :
Apply Box-Behnken or central composite designs to screen variables: temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃). Use ANOVA to identify significant factors (p < 0.05). For example, a 3-factor DOE might reveal that solvent polarity (e.g., DMF vs. EtOH) has a larger impact on yield than temperature. Validate models with confirmation runs and pareto charts .
What analytical strategies detect degradation products under accelerated stability testing?
- Methodological Answer :
Forced degradation studies (40°C/75% RH for 4 weeks) combined with UPLC-QTOF-MS identify hydrolyzed (e.g., carboxylic acid derivatives) or oxidized products. Compare fragmentation patterns with reference standards. MassHunter or XCMS Online software aligns chromatograms and assigns putative structures. Mitigate degradation using antioxidants (BHT) or pH-stable formulations .
How can researchers resolve discrepancies in reported biological activity due to polymorphic forms?
- Methodological Answer :
Characterize polymorphs via DSC (melting endotherms) and Raman spectroscopy (lattice vibrations). Solvent-mediated crystallization screens (e.g., ethanol vs. acetonitrile) isolate stable forms. Correlate bioactivity data (IC₅₀) with polymorph identity using ANCOVA to statistically validate structure-activity relationships. Patent literature often discloses preferred forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
